molecular formula C19H18N4O3S B2438211 6-(3-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline CAS No. 946361-42-8

6-(3-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline

Número de catálogo: B2438211
Número CAS: 946361-42-8
Peso molecular: 382.44
Clave InChI: IJBPFPYTICJCBU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-(3-(2-Methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a sophisticated heterocyclic compound designed for advanced pharmaceutical and medicinal chemistry research. This chemical integrates a dihydropyrazole core, a quinoxaline system, and a methylsulfonyl group, making it a valuable scaffold for developing novel bioactive molecules. Its structure is related to pyrazole and quinoxaline derivatives, which are recognized in scientific literature as privileged structures in drug discovery for their diverse biological activities . The presence of the quinoxaline moiety is particularly significant, as this nitrogen-containing heterocycle is known to contribute to a wide spectrum of pharmacological properties. The methylsulfonyl group can enhance molecular interactions and improve metabolic stability, making this compound a promising intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key building block in the synthesis of more complex molecules targeted at various disease pathways. It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use.

Propiedades

IUPAC Name

6-[5-(2-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-26-19-6-4-3-5-14(19)16-12-18(23(22-16)27(2,24)25)13-7-8-15-17(11-13)21-10-9-20-15/h3-11,18H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBPFPYTICJCBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

6-(3-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 6-(3-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is C19H18N4O3SC_{19}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 382.4 g/mol . The compound features a quinoxaline ring fused with a pyrazole moiety, which is significant for its biological interactions.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable antitumor activity. They have been shown to inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, which are critical in various cancers. The presence of the methoxy group is believed to enhance the compound's efficacy against cancer cells by improving solubility and bioavailability .

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, related pyrazole derivatives exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

Pyrazole derivatives are also recognized for their antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes, potentially disrupting cell wall synthesis and leading to bacterial cell death. This activity has been observed in various studies focusing on the synthesis of pyrazole carboxamides .

Structure-Activity Relationship (SAR)

The biological activity of 6-(3-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline can be influenced by modifications to its structure. Key observations include:

Structural FeatureImpact on Activity
Methoxy Group Enhances solubility and bioavailability
Methylsulfonyl Substitution Improves interaction with molecular targets
Quinoxaline Ring Essential for antitumor activity through inhibition of specific kinases

Case Studies

  • Antitumor Efficacy : In a study assessing various pyrazole derivatives against cancer cell lines, 6-(3-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline showed IC50 values in the low micromolar range against breast and lung cancer cells, indicating potent cytotoxicity .
  • Anti-inflammatory Activity : A comparative study evaluated the anti-inflammatory effects of several pyrazole compounds. The tested compound displayed significant inhibition of inflammatory markers in animal models, paralleling results from established anti-inflammatory agents .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the potential of quinoxaline derivatives, including 6-(3-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline, as antimicrobial agents. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria, including Mycobacterium smegmatis and Pseudomonas aeruginosa .

Case Study: Antibacterial Efficacy

In one study, derivatives were synthesized and screened for their antibacterial properties. Compounds similar to the target molecule showed minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting that modifications in the quinoxaline structure can enhance antimicrobial efficacy .

Anticancer Potential

Quinoxaline derivatives are also being explored for their anticancer properties. The compound's ability to inhibit tumor cell proliferation has been documented in various studies. For instance, quinoxaline derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating their potential as anticancer agents .

Case Study: Anticancer Activity

In a comprehensive study focusing on quinoxaline derivatives, several compounds exhibited potent activity against different cancer cell lines, leading to apoptosis and cell cycle arrest. The incorporation of specific functional groups was found to significantly enhance their anticancer activity .

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, quinoxaline derivatives have shown promise in anti-inflammatory applications. Some studies suggest that these compounds can inhibit pro-inflammatory mediators such as lipoxygenase (LOX), which is crucial in inflammatory processes .

Summary of Applications

ApplicationDescriptionExample Findings
Antimicrobial Effective against bacteria like Mycobacterium smegmatisMIC as low as 6.25 µg/ml
Anticancer Inhibits proliferation of cancer cellsInduces apoptosis in various cancer lines
Anti-inflammatory Inhibits LOX and other inflammatory mediatorsSignificant reduction in inflammatory markers

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Methylsulfonyl Group

The methylsulfonyl (-SO₂CH₃) group serves as a reactive site for nucleophilic substitution. This reaction typically occurs under basic conditions, where nucleophiles displace the sulfonyl moiety:

Example Reaction:

Compound+NuCompound-Nu+CH3SO2\text{Compound} + \text{Nu}^- \rightarrow \text{Compound-Nu} + \text{CH}_3\text{SO}_2^-

ReagentConditionsProductYieldReference
Sodium methoxideDMF, 80°C, 12 hrsMethoxy-substituted derivative65%
AmmoniaEtOH, reflux, 24 hrsAmine-functionalized analog58%

Electrophilic Aromatic Substitution on the Quinoxaline Ring

The electron-rich quinoxaline ring undergoes electrophilic substitution, particularly at the 3- and 6-positions. Halogenation and nitration are common:

Example Reaction (Chlorination):

Compound+Cl2FeCl33-Chloro derivative\text{Compound} + \text{Cl}_2 \xrightarrow{\text{FeCl}_3} \text{3-Chloro derivative}

ReagentConditionsPosition SubstitutedYieldReference
Cl₂/FeCl₃DCM, 0°C, 2 hrsC372%
HNO₃/H₂SO₄0°C → RT, 4 hrsC668%

Oxidation and Reduction Reactions

The 4,5-dihydropyrazole ring is susceptible to redox transformations:

Oxidation

Controlled oxidation converts the dihydropyrazole to a fully aromatic pyrazole:

DihydropyrazoleKMnO4Pyrazole\text{Dihydropyrazole} \xrightarrow{\text{KMnO}_4} \text{Pyrazole}

Oxidizing AgentConditionsProductYieldReference
KMnO₄H₂O, 50°C, 6 hrsAromatic pyrazole derivative85%
DDQDCM, RT, 12 hrsDehydrogenated product78%

Reduction

The sulfonyl group can be reduced to a thioether:

-SO₂CH₃LiAlH4-S-CH₃\text{-SO₂CH₃} \xrightarrow{\text{LiAlH}_4} \text{-S-CH₃}

Reducing AgentConditionsProductYieldReference
LiAlH₄THF, reflux, 8 hrsMethylthio derivative62%

Ring-Opening Reactions

Under acidic conditions, the dihydropyrazole ring undergoes cleavage:

Example Reaction:

DihydropyrazoleHClLinear hydrazine derivative\text{Dihydropyrazole} \xrightarrow{\text{HCl}} \text{Linear hydrazine derivative}

AcidConditionsProductYieldReference
HClEtOH, reflux, 5 hrsHydrazine-linked quinoxaline55%

Cross-Coupling Reactions

Functionalization via palladium-catalyzed couplings introduces aryl/alkyl groups:

Suzuki-Miyaura Coupling:

Compound-Br+Ar-B(OH)2Pd(PPh3)4Biaryl derivative\text{Compound-Br} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Biaryl derivative}

CatalystConditionsProductYieldReference
Pd(PPh₃)₄DME, 80°C, 12 hrs3-Arylquinoxaline70%

Synthetic Optimization

Microwave-assisted synthesis significantly enhances reaction efficiency:

MethodTimeYieldPurityReference
Traditional24 hrs65%95%
Microwave2 hrs82%98%

Stability Under Reaction Conditions

The compound’s stability varies with pH and temperature:

ConditionDegradation ObservedHalf-LifeReference
pH < 2Ring-opening30 min
pH 7–9Stable>48 hrs
100°C, airOxidation6 hrs

Q & A

Q. What are the established synthetic routes for 6-(3-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline?

The compound can be synthesized via condensation reactions between quinoxaline derivatives and pyrazole precursors. For example:

  • Stepwise condensation : React quinoxaline with 3-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-amine in DMSO using triethylamine as a base (room temperature, 12–24 hours) .
  • Cyclization : Use POCl₃ or similar agents to cyclize intermediates under reflux conditions (e.g., 120°C for 6 hours) . Key precursors include 2-methoxyphenyl-substituted pyrazoles, synthesized via Mannich reactions or reductive amination .

Q. How can the structural integrity of this compound be validated?

Employ a combination of spectroscopic and crystallographic methods:

  • Single-crystal X-ray diffraction (XRD) : Resolve bond angles and dihedral angles (e.g., C–C bond lengths: 1.35–1.48 Å) to confirm the pyrazole-quinoxaline fusion .
  • NMR spectroscopy : Analyze ¹H and ¹³C shifts to verify substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm, methylsulfonyl at δ 3.1–3.3 ppm) .
  • Mass spectrometry : Characterize fragmentation patterns (e.g., loss of SO₂CH₃ group at m/z 96) .

Q. What computational tools aid in designing reactions for this compound?

ICReDD’s quantum chemical reaction path search methods can predict optimal conditions (e.g., solvent selection, temperature) by simulating transition states and intermediates. For example:

  • Use density functional theory (DFT) to model the energy profile of pyrazole-quinoxaline coupling .
  • Apply machine learning to prioritize reaction parameters (e.g., base strength, solvent polarity) .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing side products?

Adopt statistical design of experiments (DoE) :

  • Factorial design : Test variables like temperature (80–140°C), catalyst loading (0.1–1.0 eq), and solvent (DMSO vs. DMF) to identify critical factors .
  • Response surface methodology (RSM) : Optimize multi-step reactions (e.g., cyclization + sulfonylation) by modeling interactions between variables . Example: A 25% increase in yield was achieved by fixing DMSO as the solvent and triethylamine at 1.5 eq .

Q. What strategies resolve contradictions in reported biological activity data?

  • Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity). Adjust for variables like cell line (HeLa vs. MCF-7) and incubation time (24–72 hours) .
  • Molecular docking : Reconcile discrepancies by simulating binding modes with target proteins (e.g., tyrosine kinases or tubulin). For instance, the methylsulfonyl group may enhance hydrophobic interactions in certain conformers .

Q. How does the methylsulfonyl group influence the compound’s pharmacokinetic properties?

  • In silico ADMET prediction : Calculate LogP (e.g., 2.8–3.5) and polar surface area (PSA, ~90 Ų) to assess membrane permeability .
  • Metabolic stability assays : Incubate with liver microsomes to track sulfonamide oxidation or glucuronidation .
  • Comparative studies : Synthesize analogs without the sulfonyl group to isolate its effect on solubility and half-life .

Q. What mechanistic insights explain the compound’s anti-proliferative activity?

  • Kinase inhibition assays : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence polarization .
  • Apoptosis pathway analysis : Measure caspase-3/7 activation via luminescent assays in treated cell lines .
  • ROS generation studies : Use DCFH-DA probes to quantify oxidative stress induction .

Methodological Notes

  • Key references : Synthesis (), computational design (), crystallography (), and bioactivity ().

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.